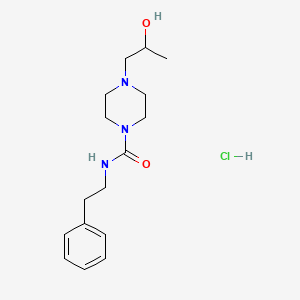
4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride” is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenethyl group attached to one of the nitrogen atoms. The 2-hydroxypropyl group would be attached to the 4-position of the piperazine ring, and a carboxamide group would also be attached to the same position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the phenethyl group, and the carboxamide group. The piperazine ring can participate in various reactions, including those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could influence its solubility and stability .科学的研究の応用
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promising antitumor activities. These studies focus on the synthesis of compounds with varying biological properties, highlighting the therapeutic potential of these molecules in cancer treatment and their progression through preclinical testing stages. The structural considerations and biological activities explored could be relevant for understanding the potential applications of "4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride" in oncology or pharmacology (Iradyan et al., 2009).
Environmental Monitoring and Organic Pollutants
Research on the occurrence, fate, and behavior of various organic pollutants, including priority substances and contaminants of emerging concern, in aquatic environments, has been extensive. This includes studies on the bioavailability, bioaccessibility, and biological activities of compounds in water sources. Such research underlines the importance of understanding chemical interactions in the environment and could shed light on the environmental impact and detection methodologies for compounds including "4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride" (Sousa et al., 2018).
Antimicrobial Potential of Chitosan
Chitosan's unique chemical structure and biological properties have led to its use in various applications, including antimicrobial systems. Understanding the factors affecting its antimicrobial activity could provide insights into the use of "4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride" in formulations aimed at enhancing antimicrobial efficacy or as a potential additive in pharmaceutical formulations (Raafat & Sahl, 2009).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid's wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, offers a model for evaluating the pharmacological potential of similar compounds. Studies on its effects highlight the importance of structure-activity relationships, which could inform research on "4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride" and its possible applications in treating metabolic syndrome and other disorders (Naveed et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2-hydroxypropyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-14(20)13-18-9-11-19(12-10-18)16(21)17-8-7-15-5-3-2-4-6-15;/h2-6,14,20H,7-13H2,1H3,(H,17,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMZAJIZJLLSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)

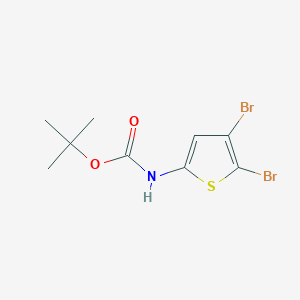

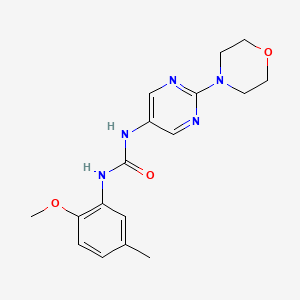
![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
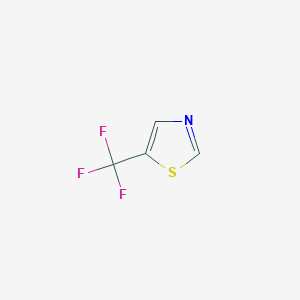

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)

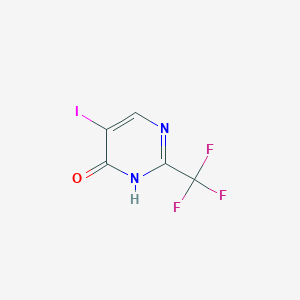
![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)